Merigolix

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

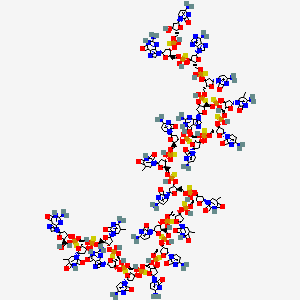

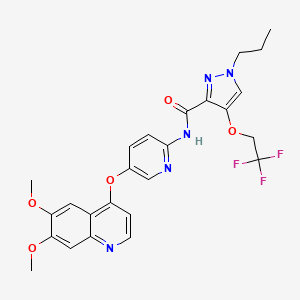

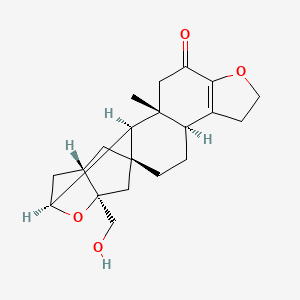

Merigolix is an orally active non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. It is primarily being developed for the treatment of endometriosis and uterine fibroids . This compound offers improved convenience of administration and safety compared to conventional GnRH agonists .

Preparation Methods

The synthetic routes and reaction conditions for merigolix are not extensively detailed in publicly available sources. it is known that this compound is a synthetic organic compound, suggesting that its preparation involves multiple steps of organic synthesis, including the formation of key intermediates and final product purification . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale manufacturing.

Chemical Reactions Analysis

Merigolix, as a synthetic organic compound, can undergo various types of chemical reactions. These include:

Oxidation and Reduction: These reactions can modify the functional groups present in this compound, potentially altering its pharmacological properties.

Substitution Reactions: These reactions can replace one functional group with another, which can be useful in modifying the compound’s activity or improving its pharmacokinetic properties.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions.

Major Products: The major products formed from these reactions would depend on the specific functional groups being targeted and the conditions used.

Scientific Research Applications

Merigolix has several scientific research applications, particularly in the fields of medicine and pharmacology:

Endometriosis: this compound has shown promise in reducing moderate to severe endometriosis-associated pain.

Uterine Fibroids: This compound is also being investigated for its potential to treat uterine fibroids, offering a non-surgical option for managing this condition.

Pharmacological Research: As a GnRH receptor antagonist, this compound is valuable in studying the role of GnRH in various physiological processes and diseases.

Mechanism of Action

Merigolix exerts its effects by antagonizing the gonadotropin-releasing hormone receptor. This inhibition prevents the release of gonadotropins, which in turn reduces the production of sex hormones such as estrogen and progesterone. By lowering these hormone levels, this compound helps alleviate symptoms associated with hormone-dependent conditions like endometriosis and uterine fibroids .

Comparison with Similar Compounds

Merigolix is unique among GnRH antagonists due to its oral bioavailability and favorable safety profile. Similar compounds include:

Elagolix: Another GnRH antagonist used for the treatment of endometriosis and uterine fibroids. Elagolix also offers oral administration but may have different safety and efficacy profiles compared to this compound.

Relugolix: A GnRH antagonist used for the treatment of prostate cancer and uterine fibroids.

This compound stands out due to its specific formulation and clinical trial results, which suggest superior efficacy and safety in certain patient populations .

Properties

CAS No. |

1454272-94-6 |

|---|---|

Molecular Formula |

C36H35F7N4O6 |

Molecular Weight |

752.7 g/mol |

IUPAC Name |

4-[[(1R)-2-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-2,4-dioxo-1'-[[5-(trifluoromethyl)furan-2-yl]methyl]spiro[7H-furo[3,4-d]pyrimidine-5,4'-piperidine]-3-yl]-1-phenylethyl]amino]butanoic acid |

InChI |

InChI=1S/C36H35F7N4O6/c37-26-9-4-8-25(35(38,39)40)24(26)19-46-28-21-52-34(13-16-45(17-14-34)18-23-11-12-29(53-23)36(41,42)43)31(28)32(50)47(33(46)51)20-27(22-6-2-1-3-7-22)44-15-5-10-30(48)49/h1-4,6-9,11-12,27,44H,5,10,13-21H2,(H,48,49)/t27-/m0/s1 |

InChI Key |

LJPSGSMPGVITHK-MHZLTWQESA-N |

Isomeric SMILES |

C1CN(CCC12C3=C(CO2)N(C(=O)N(C3=O)C[C@@H](C4=CC=CC=C4)NCCCC(=O)O)CC5=C(C=CC=C5F)C(F)(F)F)CC6=CC=C(O6)C(F)(F)F |

Canonical SMILES |

C1CN(CCC12C3=C(CO2)N(C(=O)N(C3=O)CC(C4=CC=CC=C4)NCCCC(=O)O)CC5=C(C=CC=C5F)C(F)(F)F)CC6=CC=C(O6)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3~{R})-4-[2-[2-[[3-(2-azanyl-6-chloranyl-pyrimidin-4-yl)-1-[bis(fluoranyl)methyl]pyrazol-4-yl]methyl]phenoxy]ethyl]morpholin-3-yl]methanol](/img/structure/B10856158.png)

amino}-5-[6-phenyl-4-(propan-2-ylamino)furo[2,3-d]pyrimidin-5-yl]phenyl)prop-2-enamide](/img/structure/B10856224.png)

![6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B10856242.png)

![[(1S)-7-ethoxy-6-methoxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-morpholin-4-yl-methanone](/img/structure/B10856280.png)